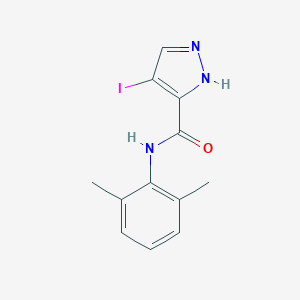![molecular formula C20H18ClNO3 B213641 5-[(2-chlorophenoxy)methyl]-N-(1-phenylethyl)furan-2-carboxamide](/img/structure/B213641.png)
5-[(2-chlorophenoxy)methyl]-N-(1-phenylethyl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2-chlorophenoxy)methyl]-N-(1-phenylethyl)furan-2-carboxamide, also known as CPPF, is a synthetic compound that has been widely used in scientific research. It belongs to the class of carboxamide compounds and has been found to have potential applications in various fields such as neuroscience, pharmacology, and molecular biology.
作用機序
5-[(2-chlorophenoxy)methyl]-N-(1-phenylethyl)furan-2-carboxamide acts as a competitive antagonist of the P2X7 receptor by binding to the ATP-binding site of the receptor. This leads to the inhibition of the receptor function and downstream signaling pathways. The P2X7 receptor is known to be involved in the activation of the inflammasome, a complex of proteins that is involved in the regulation of the immune response. By blocking the function of the P2X7 receptor, 5-[(2-chlorophenoxy)methyl]-N-(1-phenylethyl)furan-2-carboxamide has been found to reduce inflammation and pain in various disease models.
Biochemical and physiological effects:
5-[(2-chlorophenoxy)methyl]-N-(1-phenylethyl)furan-2-carboxamide has been found to have various biochemical and physiological effects in different systems. It has been shown to reduce the release of pro-inflammatory cytokines such as interleukin-1β and interleukin-18 in the brain and peripheral tissues. 5-[(2-chlorophenoxy)methyl]-N-(1-phenylethyl)furan-2-carboxamide has also been found to reduce the activation of microglia, the immune cells of the brain that are involved in neuroinflammation. In addition, 5-[(2-chlorophenoxy)methyl]-N-(1-phenylethyl)furan-2-carboxamide has been found to reduce pain and improve cognitive function in various disease models.
実験室実験の利点と制限
5-[(2-chlorophenoxy)methyl]-N-(1-phenylethyl)furan-2-carboxamide has several advantages as a tool for scientific research. It is a selective and potent antagonist of the P2X7 receptor, which makes it a valuable tool to study the function of this receptor in various systems. 5-[(2-chlorophenoxy)methyl]-N-(1-phenylethyl)furan-2-carboxamide is also relatively stable and can be easily synthesized in large quantities. However, there are also some limitations to the use of 5-[(2-chlorophenoxy)methyl]-N-(1-phenylethyl)furan-2-carboxamide in lab experiments. It has been found to have off-target effects on other receptors and ion channels, which may complicate the interpretation of the results. In addition, the use of 5-[(2-chlorophenoxy)methyl]-N-(1-phenylethyl)furan-2-carboxamide in animal models may not accurately reflect the effects of the compound in humans.
将来の方向性
There are several future directions for the use of 5-[(2-chlorophenoxy)methyl]-N-(1-phenylethyl)furan-2-carboxamide in scientific research. One area of interest is the role of the P2X7 receptor in cancer. It has been found to be overexpressed in various types of cancer, and the use of 5-[(2-chlorophenoxy)methyl]-N-(1-phenylethyl)furan-2-carboxamide as a potential anti-cancer agent is currently being explored. Another area of interest is the development of more selective and potent antagonists of the P2X7 receptor. This could lead to the development of new drugs for the treatment of various inflammatory and neurological diseases. Finally, the use of 5-[(2-chlorophenoxy)methyl]-N-(1-phenylethyl)furan-2-carboxamide as a tool to study the function of other receptors and ion channels in the nervous system is also an area of potential future research.
合成法
5-[(2-chlorophenoxy)methyl]-N-(1-phenylethyl)furan-2-carboxamide can be synthesized by reacting 2-chlorophenylacetonitrile with 2-furoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with phenethylamine in the presence of a catalyst such as palladium on carbon. The final product is obtained after purification by column chromatography.
科学的研究の応用
5-[(2-chlorophenoxy)methyl]-N-(1-phenylethyl)furan-2-carboxamide has been extensively used in scientific research as a tool to study the function of various receptors and ion channels in the nervous system. It has been found to selectively block the function of the P2X7 receptor, a ligand-gated ion channel that is involved in various physiological and pathological processes such as inflammation, pain, and neurodegeneration. 5-[(2-chlorophenoxy)methyl]-N-(1-phenylethyl)furan-2-carboxamide has also been used to study the role of the P2X7 receptor in various disease models such as neuropathic pain, multiple sclerosis, and Alzheimer's disease.
特性
製品名 |
5-[(2-chlorophenoxy)methyl]-N-(1-phenylethyl)furan-2-carboxamide |
|---|---|
分子式 |
C20H18ClNO3 |
分子量 |
355.8 g/mol |
IUPAC名 |
5-[(2-chlorophenoxy)methyl]-N-(1-phenylethyl)furan-2-carboxamide |
InChI |
InChI=1S/C20H18ClNO3/c1-14(15-7-3-2-4-8-15)22-20(23)19-12-11-16(25-19)13-24-18-10-6-5-9-17(18)21/h2-12,14H,13H2,1H3,(H,22,23) |
InChIキー |
YHLXGHSYNDUKQK-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3Cl |
正規SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 4-({5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate](/img/structure/B213559.png)


![2-({3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoyl}amino)benzamide](/img/structure/B213563.png)
![N-(4-bromo-2-fluorophenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213564.png)
![N-(3-chloro-4-methoxyphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213565.png)


![N-[4-(acetylamino)phenyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B213569.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenoxyacetamide](/img/structure/B213571.png)
![N-(2,4-dimethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213573.png)

![ethyl 4-[({4-nitro-1,3-dimethyl-1H-pyrazol-5-yl}carbonyl)amino]benzoate](/img/structure/B213578.png)